2-Phenyloxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is known for its potential antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a fused oxazole and pyridine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazolo[4,5-b]pyridine can be achieved through various methods. One common approach involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids using microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another method involves the palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-Phenyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer properties are believed to result from its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
2-Phenyloxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[4,5-b]pyridine: This compound has a similar fused ring structure but contains an imidazole ring instead of an oxazole ring.
2-Phenylnaphtho[1,2-d]oxazole: This compound has a naphthalene ring fused with an oxazole ring and shows similar pharmacological properties.
The uniqueness of this compound lies in its specific ring structure, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMJKCOEYOMJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.